

# BPR1R024 Mesylate: A Technical Overview of its Immunomodulatory Profile

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## Compound of Interest

Compound Name: BPR1R024 mesylate

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## Abstract

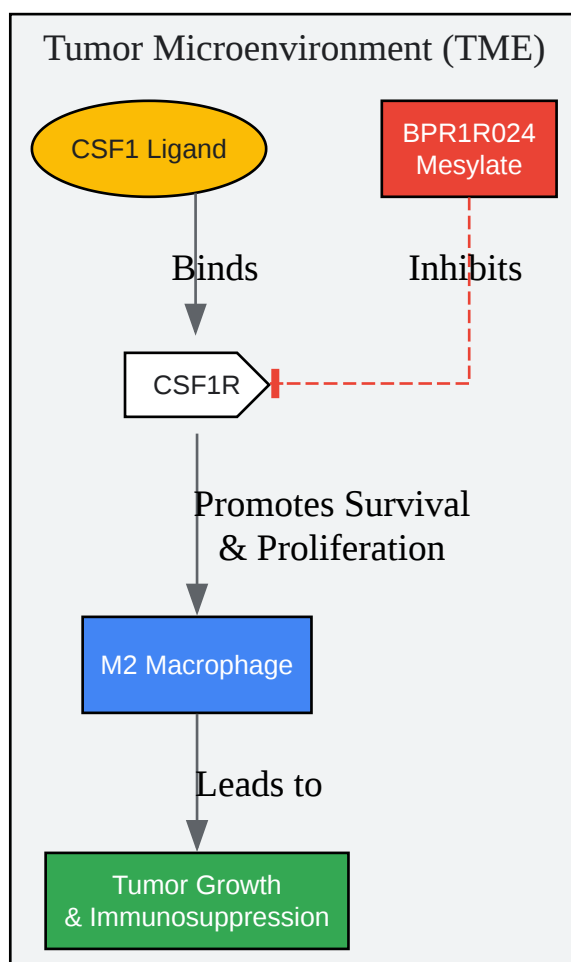
BPR1R024 is an orally active and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage biology.<sup>[1][2][3]</sup> Developed as a promising agent in immuno-oncology, **BPR1R024 mesylate** exerts its immunomodulatory effects by selectively targeting and depleting protumor M2-like macrophages within the tumor microenvironment (TME).<sup>[1][3][4][5]</sup> This targeted action reverses immunosuppression and promotes an antitumor immune response, demonstrating significant therapeutic potential in preclinical cancer models.<sup>[1][3][4][5]</sup> This document provides an in-depth technical guide on the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize the immunomodulatory effects of **BPR1R024 mesylate**.

## Core Mechanism of Action: CSF1R Inhibition

BPR1R024 is a potent inhibitor of CSF1R, a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes and macrophages.<sup>[6][7]</sup> In the context of cancer, the CSF1/CSF1R signaling axis is a key driver for the recruitment and polarization of Tumor-Associated Macrophages (TAMs).<sup>[1][3][5]</sup> These TAMs, particularly the M2-like

phenotype, contribute to an immunosuppressive TME, promoting tumor growth, angiogenesis, and metastasis while hindering the efficacy of cytotoxic T lymphocytes.[8][9]

BPR1R024 was developed through property-driven optimization of a prior clinical multitargeting kinase inhibitor, BPR1K871, to achieve greater selectivity for CSF1R and improved oral bioavailability.[1][3][4] Its chemical structure, featuring a 7-aminoquinazoline scaffold, engages in specific hydrogen-bonding interactions with key residues in the CSF1R kinase domain, including Cys666, Asp796, and Glu633, ensuring high-affinity binding and potent inhibition.[4] By blocking CSF1R signaling, BPR1R024 selectively induces apoptosis in the M2-like macrophage population, which is highly dependent on this pathway for survival.[1][4][5] This leads to a shift in the macrophage balance within the TME, increasing the ratio of antitumor M1-like macrophages to protumor M2-like macrophages.[1][3][4][5]



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**Figure 1:** Mechanism of **BPR1R024 Mesylate** Action.

## Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo efficacy of **BPR1R024 mesylate**.

### Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC<sub>50</sub>) values of BPR1R024 against its primary target, CSF1R, and key off-target kinases, demonstrating its high selectivity.

Kinase Target	BPR1R024 IC <sub>50</sub>	Reference Compound	Reference IC <sub>50</sub>
CSF1R	0.53 nM	Pexidartinib	Not Specified
Aurora A (AURA)	>10 µM	VX-680	Not Specified
Aurora B (AURB)	1.40 µM	VX-680	Not Specified
Data sourced from in-house Kinase-Glo assays. <sup>[2][4]</sup>			

### Table 2: Cellular and In Vivo Activity

This table outlines the effects of BPR1R024 in cellular assays and its antitumor efficacy in a preclinical animal model.

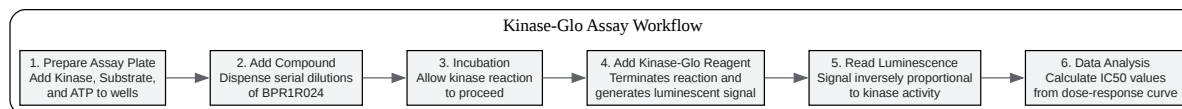
Parameter	Assay/Model	Treatment	Result
M2 Macrophage Viability	Cell Viability Assay	BPR1R024 (0-10 $\mu$ M)	Selective inhibition of M2-like macrophage survival.[1][2][4]
M1 Macrophage Viability	Cell Viability Assay	BPR1R024 (0-10 $\mu$ M)	Minimal effect on M1-like macrophage growth.[1][2][4]
CSF1R Signaling	Western Blot	BPR1R024 (0-500 nM)	Dose-dependent suppression of CSF1R signal.[2]
TNF- $\alpha$ Production	Cytokine Assay	BPR1R024 (10-100 nM)	Inhibition of CSF1/CSF1R-mediated TNF- $\alpha$ production.[2]
Antitumor Efficacy	MC38 Murine Colon Tumor Model	100 mg/kg BPR1R024 mesylate (oral, twice daily)	59% Tumor Growth Inhibition (TGI).[4]
Immunomodulation In Vivo	MC38 Murine Colon Tumor Model	100 mg/kg BPR1R024 mesylate (oral, twice daily)	Increased ratio of M1 to M2 TAMs in the TME.[1][2][4]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro Kinase-Glo Assay

This protocol was utilized to determine the IC50 values of BPR1R024 against target kinases.



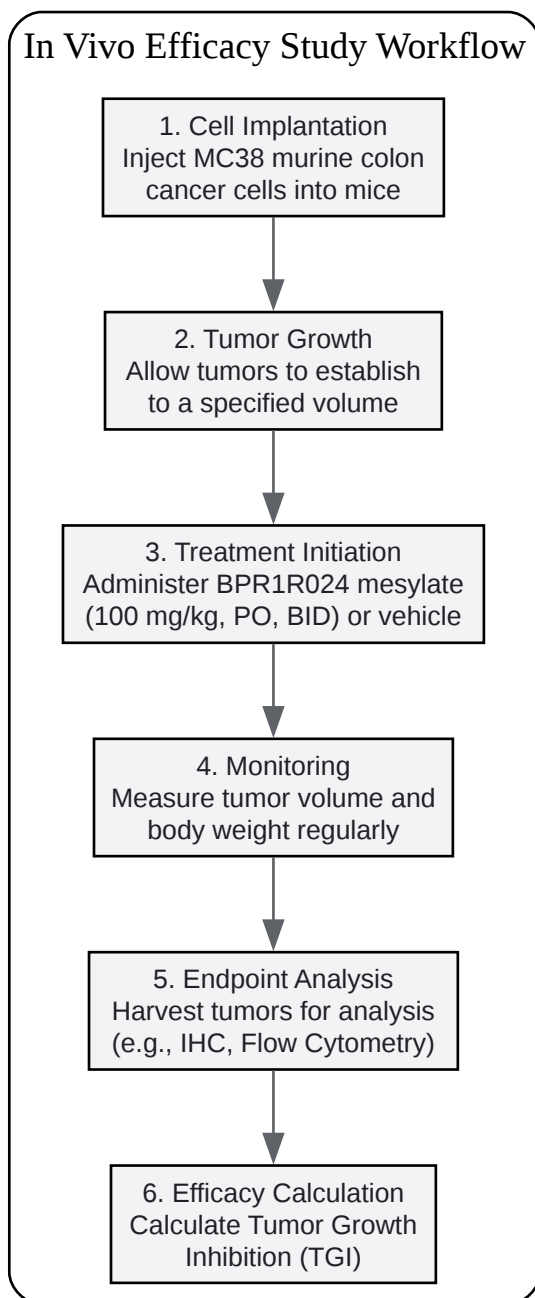
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**Figure 2:** Workflow for In Vitro Kinase-Glo Assay.

- Objective: To measure the inhibitory effect of BPR1R024 on the enzymatic activity of CSF1R, AURA, and AURB.
- Methodology:
  - Plate Preparation: Recombinant human kinases (CSF1R, AURA, AURB) were added to the wells of a microplate along with their specific substrates and ATP.
  - Compound Addition: BPR1R024 was serially diluted and added to the wells. Control wells contained vehicle (DMSO). Pexidartinib and VX-680 were used as control compounds.[4]
  - Reaction Incubation: The plates were incubated at room temperature to allow the kinase reaction to proceed.
  - Signal Generation: Kinase-Glo® luminescent kinase assay reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
  - Data Acquisition: Luminescence was measured using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
  - Analysis: The luminescent data was normalized to controls and plotted against compound concentration. IC50 values were calculated using non-linear regression analysis. All data were expressed as the mean of at least two independent experiments.[4]

## In Vivo Murine Colon Tumor Model

This protocol was used to evaluate the antitumor and immunomodulatory activity of orally administered **BPR1R024 mesylate**.



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**Figure 3:** Workflow for In Vivo Antitumor Efficacy Study.

- Objective: To determine the in vivo efficacy and immunomodulatory effects of **BPR1R024 mesylate** on tumor growth and the TME.
- Animal Model: C57BL/6 mice.
- Tumor Model: MC38 murine colon adenocarcinoma cell line.
- Methodology:
  - Tumor Implantation: MC38 cells were implanted subcutaneously into the flank of the mice.
  - Tumor Establishment: Tumors were allowed to grow to a predetermined size.
  - Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received **BPR1R024 mesylate** at a dose of 100 mg/kg, administered orally twice daily (BID).[2]
  - Monitoring: Tumor volumes and animal body weights were measured regularly throughout the study period.
  - Endpoint: At the conclusion of the study, tumors were excised.
  - Analysis:
    - Antitumor Efficacy: Tumor Growth Inhibition (TGI) was calculated by comparing the average tumor volume of the treated group to the vehicle control group.
    - Immunomodulatory Effects: Excised tumors were processed for analysis by methods such as immunohistochemistry (IHC) or flow cytometry to quantify the populations of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages and determine the M1/M2 ratio.[4]

## Conclusion

**BPR1R024 mesylate** is a novel, potent, and selective CSF1R inhibitor with a well-defined immunomodulatory mechanism of action. By specifically targeting and depleting protumor M2 macrophages, it effectively remodels the immunosuppressive tumor microenvironment. Preclinical data demonstrates significant single-agent antitumor activity, driven by this immunomodulatory effect.[1][4] These findings establish BPR1R024 as a strong candidate for

further development in the field of immuno-oncology, both as a monotherapy and potentially in combination with other immunotherapies such as checkpoint inhibitors.

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